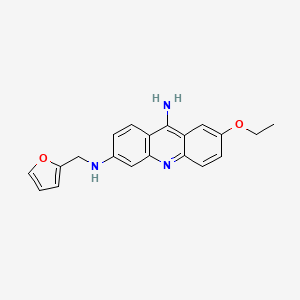
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine” is a member of the class of aminoacridines. It is an acridin-9-amine substituted by [(furan-2-yl)methyl]amino and ethoxy groups at positions 3 and 7, respectively . It is known to be a lysine deficient protein kinase (WNK) signaling inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C20H19N3O2 . The InChI representation of the molecule isInChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17 (11-14)20 (21)16-7-5-13 (10-19 (16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3, (H2,21,23) . The Canonical SMILES representation is CCOC1=CC2=C (C3=C (C=C (C=C3)NCC4=CC=CO4)N=C2C=C1)N . Physical And Chemical Properties Analysis
The molecular weight of this compound is 333.4 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . The topological polar surface area is 73.3 Ų . The heavy atom count is 25 .Applications De Recherche Scientifique
Synthesis of DNA Bis-intercalating Agents
Research on acridine derivatives, like 7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine, has involved the synthesis of DNA bis-intercalating agents. These compounds have been studied for their potential in binding to DNA, which is a critical aspect in the development of new therapeutic agents. The chemical synthesis processes and methodologies for creating such acridine-based compounds have been detailed, providing insight into their chemical structure and potential applications (Moloney, Kelly, & Mack, 2001).
Anti-Cancer Metal Complexes
Another area of research involving acridine derivatives is the synthesis of anti-cancer metal complexes. Studies have reported the preparation and structural analysis of dinuclear rhodium(II) carboxylate complexes with acridine ligands. These complexes have been explored for their potential as multifunctional anti-cancer agents, indicating the versatility of acridine compounds in medical research (Goodgame, Page, & Williams, 1988).
Electron Blocking Materials in Organic Electronics
In the field of organic electronics, acridine derivatives have been used in the development of electron-blocking materials. Such materials are essential for increasing the efficiency and lifespan of devices like blue fluorescent organic light-emitting diodes. The synthesis and application of these compounds demonstrate the broad applicability of acridine derivatives beyond just medicinal chemistry (Hu et al., 2020).
Antiproliferative Properties against Parasites
Acridine derivatives have also been investigated for their antiproliferative properties against parasites such as Leishmania infantum. These studies highlight the potential of acridine compounds in the treatment of parasitic infections, showing the diverse pharmacological activities these compounds can exhibit (Di Giorgio et al., 2003).
Cytotoxic Agents in Cancer Research
The synthesis and biological evaluation of novel acridine derivatives as cytotoxic agents against various cancer cell lines is another significant area of application. These compounds have shown promising results in terms of inhibiting cancer cell growth, which is crucial for developing new cancer therapies (Singh, Prasad, & Agnihotri, 2020).
Mécanisme D'action
Target of Action
The primary target of 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine, also known as GNF-Pf-3043, STOCK2S-26016, or WNK-IN-B, is the With No Lysine (WNK) kinases . WNK kinases are a distinct family of Serine/Threonine protein kinase with a unique arrangement of catalytic residues in the kinase domain .
Mode of Action
7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine acts as a WNK signaling inhibitor . It inhibits the binding of WNK1 and WNK4 to SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), thereby preventing the phosphorylation of downstream transporters .
Biochemical Pathways
The compound affects the WNK-SPAK/OSR1 signaling pathway . This pathway is crucial for the regulation of cation-chloride-cotransporters (CCCs) that maintain ion homeostasis throughout the body, such as NKCC1 .
Result of Action
By inhibiting the WNK-SPAK/OSR1 signaling pathway, 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine impacts the regulation of ion homeostasis. This can lead to changes in cell volume and ion concentration, which can have various downstream effects .
Propriétés
IUPAC Name |
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNWQNJXXLPZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2633792.png)
![N-(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)naphthalene-2-carboxamide](/img/structure/B2633795.png)
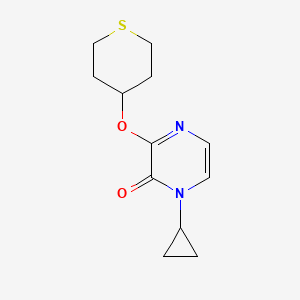
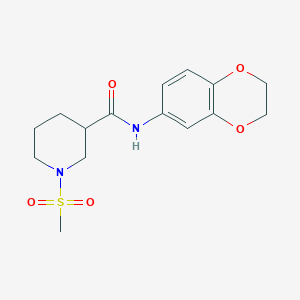
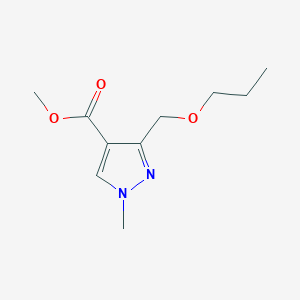

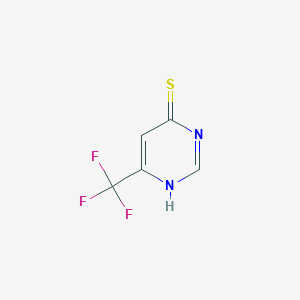
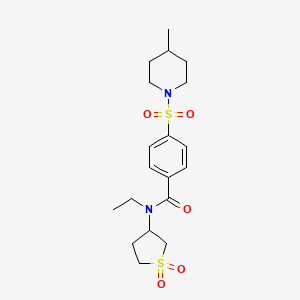
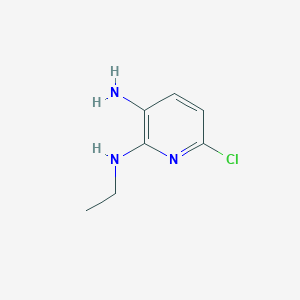
![3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid](/img/structure/B2633807.png)

![3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2633809.png)
![6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)
